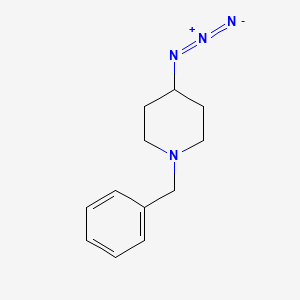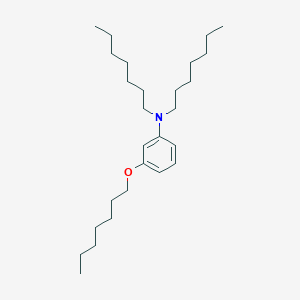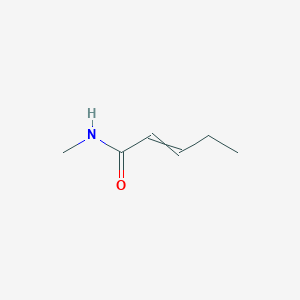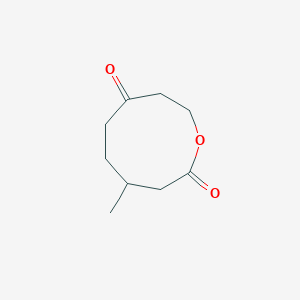
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and iodine atoms in the phenyl ring can significantly influence the compound’s biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one typically involves several steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine.
Halogenation of the Phenyl Ring:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the oxazolidinone ring or the halogenated phenyl ring, potentially leading to the removal of halogen atoms or the reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antibacterial activity due to the presence of the oxazolidinone ring, which is known to inhibit bacterial protein synthesis. The halogenated phenyl ring can enhance its binding affinity to biological targets.
Medicine
In medicine, derivatives of oxazolidinones are used as antibiotics. The specific compound could be investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one likely involves the inhibition of bacterial protein synthesis. The oxazolidinone ring can bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. The halogenated phenyl ring may enhance this binding through additional interactions with the ribosomal RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. These halogens can significantly influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Propriétés
Numéro CAS |
827628-43-3 |
|---|---|
Formule moléculaire |
C10H9F2IN2O2 |
Poids moléculaire |
354.09 g/mol |
Nom IUPAC |
(5R)-5-(aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2IN2O2/c11-7-1-5(2-8(12)9(7)13)15-4-6(3-14)17-10(15)16/h1-2,6H,3-4,14H2/t6-/m1/s1 |
Clé InChI |
BUZVWEVAESXFAW-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)



oxophosphanium](/img/structure/B14215597.png)
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)

![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)

